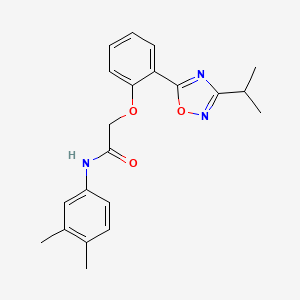![molecular formula C21H21ClN2O2 B7691913 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B7691913.png)
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide involves multiple steps. One common method starts with the preparation of 2-chloro-3-formyl-6-methylquinoline, which is then reduced to 2-chloro-3-(hydroxymethyl)-6-methylquinoline using sodium borohydride in methanol . This intermediate is then reacted with thionyl chloride in dry benzene to form 2-chloro-3-(chloromethyl)-6-methylquinoline . The final step involves the nucleophilic substitution of this intermediate with N-propylbenzamide in the presence of triethylamine in absolute ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like triethylamine or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while nucleophilic substitution of the chlorine atom can produce a variety of substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Industry: It can be used in the production of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular targets, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-3-(chloromethyl)-6-methylquinoline: An intermediate in the synthesis of the target compound.
N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline: A related compound with similar synthetic routes and applications.
Uniqueness
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a benzamide moiety makes it a valuable compound for medicinal chemistry research and drug development .
Propiedades
IUPAC Name |
3-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-9-24(21(26)15-5-4-6-18(22)12-15)13-17-11-16-10-14(2)7-8-19(16)23-20(17)25/h4-8,10-12H,3,9,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAYJRWMNIBSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)

![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)
![N-[(2-chlorophenyl)methyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B7691860.png)
![N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7691861.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B7691874.png)
![N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B7691881.png)

![(4E)-2-(4-Chlorophenyl)-4-{[6-methyl-2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7691901.png)
![N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7691922.png)
![2-ethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B7691923.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
![N-(2-ethoxyphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7691934.png)
